2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile
Overview
Description
“2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile” is a chemical compound. It is a derivative of boronic esters, which are widely used in organic synthesis, catalysis, and crystal engineering . The compound contains a phenylboronic ester group, which is an important intermediate in various biological and chemical applications .
Synthesis Analysis
The synthesis of such compounds often involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of similar compounds has been determined by methods such as X-ray single crystal diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene”, are as follows: Molecular Weight: 204.07, Density: 0.99±0.1 g/cm3 (Predicted), Melting Point: 27-31°C (lit.), Boiling Point: 130°C/20mmHg (lit.), Flash Point: 225°F, Vapor Pressure: 0.00586mmHg at 25°C, Refractive Index: 1.49 .Scientific Research Applications
Synthesis and Structural Analysis
- Compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group have been synthesized and structurally analyzed using various spectroscopic methods and X-ray diffraction. These compounds are significant as intermediates in organic synthesis and are analyzed to understand their conformational and molecular structures (Huang et al., 2021).
Applications in Boronated Phosphonium Salts
- Boronated triaryl and tetraaryl phosphonium salts containing the tetramethyl-1,3,2-dioxaborolan-2-yl group have been synthesized. These compounds are investigated for their cytotoxicities and boron uptake in cells, indicating potential applications in medical research, particularly in targeting specific cellular components (Morrison et al., 2010).
Reaction with Acetonitrile
- The reaction of dioxaborolanes, such as tetramethyl-1,3,2-dioxaborolan-2-yl derivatives, with acetonitrile has been studied. This reaction forms compounds like 2-oxazolines, which are useful intermediates in organic synthesis (Kuznetsov et al., 2001).
Vibrational Properties Studies
- Vibrational properties and molecular structures of compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group are studied using spectroscopy and density functional theory (DFT) calculations. These studies help in understanding the physical and chemical properties of these compounds (Wu et al., 2021).
Synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes
- The Pd-catalyzed borylation of arylbromides to synthesize (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes is explored. This method shows effectiveness in synthesizing compounds with sulfonyl groups, crucial for developing new organic compounds (Takagi & Yamakawa, 2013).
properties
IUPAC Name |
2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-8-6-5-7-11(12)9-10-16/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIARMBRSPSECPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397058 | |
Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile | |
CAS RN |
325141-71-7 | |
Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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